molecular formula C16H11ClN4S2 B2493586 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894051-63-9

3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Numéro de catalogue: B2493586
Numéro CAS: 894051-63-9
Poids moléculaire: 358.86
Clé InChI: GECODGGQSFCHSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic heterocyclic compound designed for advanced pharmacological screening and drug discovery research. This molecule integrates two privileged medicinal chemistry scaffolds: the [1,2,4]triazolo[4,3-b]pyridazine core and the thiophene moiety, which are known to confer significant biological properties . The compound features a (4-chlorobenzyl)thio ether side chain, a modification strategically intended to enhance lipophilicity and influence binding interactions with biological targets. Preliminary research on structurally analogous triazole and thiophene hybrids indicates potential for broad-spectrum biological activity. Compounds within this structural class have demonstrated promising antimicrobial activity against a range of pathogenic bacterial and fungal strains . Furthermore, similar molecular architectures are being investigated for their anti-proliferative properties, showing efficacy in inhibiting the growth of various human cancer cell lines . The mechanism of action for such compounds often involves enzyme inhibition; related structures have been identified as potent inhibitors of key enzymes, including glucosamine-6-phosphate synthase (GlcN-6-P synthase), which is a validated target for antimicrobial drug design , as well as various kinases and other enzymes crucial for cell proliferation . This reagent is intended solely for use in non-clinical, in vitro investigations by qualified researchers. It is not for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECODGGQSFCHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-thiophenecarboxaldehyde and hydrazine hydrate to form the desired triazolopyridazine compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Applications De Recherche Scientifique

Research indicates that compounds with triazole and pyridazine scaffolds often exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The specific biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Studies have shown that similar derivatives possess potent activity against various bacterial strains. For instance, triazole derivatives have been reported to exhibit activity against Mycobacterium tuberculosis and other pathogens.

CompoundTarget PathogenIC50 (μM)
Compound AM. tuberculosis1.35 - 2.18
Compound BE. coli<5

These findings suggest that 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine may also demonstrate significant antimicrobial properties.

Anticancer Activity

The anticancer potential of triazolo-pyridazine derivatives has been explored extensively. For example, compounds in this class have shown cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)
A5491.06
MCF-71.23
HeLa2.73

These findings indicate that the compound may inhibit cancer cell proliferation effectively.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

Synthesis and Evaluation : A study synthesized a series of triazolo-pyridazine derivatives and evaluated their activity against M. tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties.

Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. The findings revealed significant cytotoxicity with IC50 values in the low micromolar range.

Structure-Activity Relationship (SAR) : Studies have highlighted the importance of various substituents on the triazole and pyridazine rings in enhancing biological activity. Modifications such as electron-withdrawing or electron-donating groups significantly impact the efficacy of these compounds.

Mécanisme D'action

The mechanism of action of 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues of Triazolopyridazine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (894051-63-9) 3: 4-Chlorobenzylthio; 6: Thiophen-2-yl C₁₇H₁₁ClN₄S₂ 370.88 Not reported in provided evidence
6-Chloro-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine (1032705-56-8) 3: Thiophen-2-yl; 6: Chloro C₉H₅ClN₄S 236.68 Intermediate for further derivatization
3-(4-Chlorobenzyl)-6-(4-pyridinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (874464-33-2) 3: 4-Chlorobenzyl; 6: Pyridin-4-yl C₁₅H₁₀ClN₅S 327.79 Antifungal/antibacterial (predicted)
3-Substituted phenyl-6-substituted phenyl-[1,2,4]triazolo[4,3-b]pyridazines (e.g., 4f) Variable aryl groups at positions 3 and 6 C₁₉H₁₆N₆O (example) 344.38 (example) Mild to potent antifungal/antibacterial activities
TPA023 (GABAA receptor agonist) 3: 2-Fluorophenyl; 6: Ethyltriazolylmethoxy C₁₉H₂₁FN₆O 368.41 Selective agonist for α2/α3 GABAA receptors; anxiolytic

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 6-Chloro-3-thiophen-2-yl Derivative TPA023
Molecular Weight 370.88 236.68 368.41
LogP (Predicted) ~3.5 (estimated) 2.51 2.8
Water Solubility Low Low Moderate
Hydrogen Bond Acceptors 6 4 7
  • TPA023 ’s moderate solubility is attributed to its ethoxy and fluorophenyl groups, which balance lipophilicity and polarity .

Activité Biologique

The compound 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate thiazole and triazole moieties. The methods often employ readily available starting materials and have been optimized for yield and purity. For instance, the incorporation of a chlorobenzylthio group enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. Notably, compounds structurally similar to 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have demonstrated significant antiproliferative effects against various cancer cell lines:

  • IC50 Values : The compound exhibited moderate to potent antiproliferative activity with IC50 values ranging from 0.0080.008 to 0.014μM0.014\mu M against A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) cell lines .
  • Mechanism of Action : The mechanism involves disruption of tubulin polymerization, similar to known antitumor agents like combretastatin A-4. This disruption leads to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been tested for antimicrobial activity:

  • Bacterial Strains Tested : The compound was evaluated against E. coli, Staphylococcus aureus, and Bacillus subtilis using the agar well diffusion method.
  • Results : Some derivatives exhibited significant inhibition zones (IZ) ranging from 1212 to 18 mm18\text{ mm}, indicating moderate antibacterial activity .

Antiviral Potential

Emerging research suggests that compounds in this class may also possess antiviral properties:

  • Mechanism : The antiviral activity is hypothesized to stem from interference with viral replication processes at the cellular level.
  • Case Studies : Specific derivatives have shown promising results in inhibiting viral infections in vitro, warranting further investigation into their mechanisms .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Values (μM)Reference
AnticancerA549 (Lung Cancer)0.008 - 0.014
HT-1080 (Fibrosarcoma)0.012
AntibacterialE. coliModerate (IZ 12-18 mm)
Staphylococcus aureusModerate (IZ 17 mm)
Bacillus subtilisModerate (IZ 16 mm)

Case Studies

  • Study on Antiproliferative Effects : A comparative analysis was conducted on various triazolo-pyridazine derivatives where the compound showed superior activity against multiple cancer cell lines compared to standard treatments .
  • Antibacterial Efficacy Assessment : A series of experiments were performed to evaluate the effectiveness of the compound against common bacterial strains, revealing its potential as a lead compound for developing new antibiotics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.